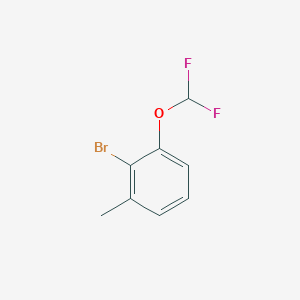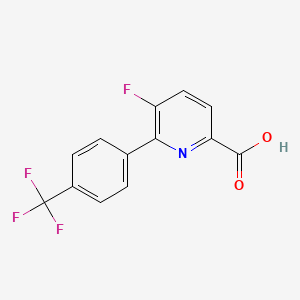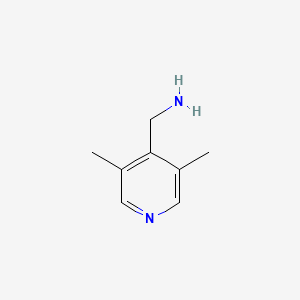
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with difluoro groups and a phenylamine moiety, making it a valuable building block in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with difluoropyrrolidine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. For instance, as a DPP4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine: Similar structure but different substitution pattern.
2-(3,3-Difluoro-pyrrolidin-1-yl)-4-fluoro-phenylamine: Another isomer with a different position of the fluorine atom on the phenyl ring.
Uniqueness
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing selective inhibitors and studying enzyme interactions .
Propriétés
Formule moléculaire |
C10H11F3N2 |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C10H11F3N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
Clé InChI |
KVQJCRBCDAACDM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)


![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)





![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
